molecular formula C19H21N3O2 B2768956 N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide CAS No. 2380032-74-4

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide

Cat. No. B2768956
CAS RN: 2380032-74-4
M. Wt: 323.396
InChI Key: LRJDGMINQAENIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide, also known as DMBA-N-Me-PhAc, is a synthetic compound that has been extensively used in scientific research. This compound belongs to the class of benzoxazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has been found to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cell signaling and inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has also been found to possess antiviral activity against herpes simplex virus and cytomegalovirus. Additionally, this compound has been shown to possess antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc is also a fluorescent probe, which makes it useful for studying protein-lipid interactions. However, there are some limitations to using N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc in lab experiments. This compound is relatively unstable and can degrade over time, which can affect the reproducibility of results. Additionally, N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has not been extensively studied for its toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc. One area of research could focus on the development of more stable derivatives of this compound that could be used in a wider range of experiments. Another area of research could focus on the toxicity of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc and its derivatives, which could provide valuable information for the development of new drugs. Additionally, future research could focus on the use of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc in combination with other drugs to enhance its biological activities. Finally, future research could focus on the development of new fluorescent probes based on the structure of N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc that could be used to study protein-lipid interactions.

Synthesis Methods

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc can be synthesized using a multistep process that involves the condensation of 3-(dimethylamino)methyl-1,2-benzoxazole-5-carbaldehyde with 2-(2-methylphenyl)acetic acid in the presence of a suitable coupling agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has been extensively used in scientific research due to its ability to modulate various biological processes. This compound has been found to possess anticancer, antiviral, antifungal, and antibacterial activities. N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamideAc has also been used as a fluorescent probe to study the interaction of proteins with lipids and membranes.

properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-4-5-7-14(13)10-19(23)20-15-8-9-18-16(11-15)17(21-24-18)12-22(2)3/h4-9,11H,10,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDGMINQAENIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)ON=C3CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.